2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide is a synthetic organic compound that features a phenyl group attached to a butanamide backbone, with an imidazole ring substituted at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction involving phenyl halides and the imidazole ring.
Formation of the Butanamide Backbone: The butanamide backbone can be synthesized by reacting butanoic acid derivatives with amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products:
Oxidized Derivatives: Products include phenolic and quinone derivatives.
Reduced Derivatives: Saturated heterocyclic compounds.
Substituted Derivatives: Various substituted phenyl and imidazole compounds.
Scientific Research Applications
2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-phenyl-1H-imidazole: Shares the imidazole core but lacks the butanamide backbone.
4-phenyl-1H-imidazole: Similar structure but with different substitution patterns.
N-phenylbutanamide: Lacks the imidazole ring but shares the butanamide backbone.
Uniqueness: 2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide is unique due to its combination of the imidazole ring and the butanamide backbone, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-phenyl-N-[(5-phenyl-1H-imidazol-2-yl)methyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-17(15-9-5-3-6-10-15)20(24)22-14-19-21-13-18(23-19)16-11-7-4-8-12-16/h3-13,17H,2,14H2,1H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGZVNILWZBMCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.